3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18664272
InChI: InChI=1S/C11H12IN3O2/c12-10-8-5-7(16)6-13-11(8)15(14-10)9-3-1-2-4-17-9/h5-6,9,16H,1-4H2
SMILES:
Molecular Formula: C11H12IN3O2
Molecular Weight: 345.14 g/mol

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol

CAS No.:

Cat. No.: VC18664272

Molecular Formula: C11H12IN3O2

Molecular Weight: 345.14 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol -

Specification

Molecular Formula C11H12IN3O2
Molecular Weight 345.14 g/mol
IUPAC Name 3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-5-ol
Standard InChI InChI=1S/C11H12IN3O2/c12-10-8-5-7(16)6-13-11(8)15(14-10)9-3-1-2-4-17-9/h5-6,9,16H,1-4H2
Standard InChI Key UUBPWLBXOHNDPN-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=C(C=C(C=N3)O)C(=N2)I

Introduction

Chemical Structure and Nomenclature

The compound 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol consists of:

  • A pyrazolo[3,4-b]pyridine core, a fused bicyclic system with a pyrazole ring (positions 1–2–3) fused to a pyridine ring (positions 3–4–5–6).

  • A 5-hydroxyl group at position 5 of the pyridine ring.

  • An iodine atom at position 3 of the pyrazole ring.

  • A tetrahydro-2H-pyran-2-yl (THP) group protecting the NH group at position 1.

IUPAC Name: 5-Hydroxy-3-iodo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Molecular Formula: C₁₁H₁₂IN₃O₂
Molecular Weight: 345.14 g/mol

Synthetic Pathways

While direct synthesis data for this specific compound is limited, analogous compounds suggest the following strategies:

Core Synthesis

  • THP Protection:
    The NH group at position 1 is protected with a THP group using dihydropyran and a Lewis acid catalyst (e.g., P₂O₅) .

  • Hydroxylation at Position 5:
    The 5-hydroxyl group may be introduced via:

    • Oxidation of a Methyl Group: If a methyl precursor exists, oxidation with KMnO₄ or SeO₂.

    • Hydrolysis of a Nitro Group: Reduction of a nitro group to an amine, followed by oxidation to a hydroxyl group.

    • Direct Nucleophilic Substitution: Replacement of a halide (e.g., Br) with a hydroxyl group using NaOH or Ag₂O .

Key Reagents and Conditions

StepReagents/ConditionsYield*Source
CyclizationHydrazine, EtOH, reflux70–85%
IodinationI₂, HIO₃, CH₃CN60–75%
THP ProtectionDihydropyran, P₂O₅, CH₂Cl₂80–90%
HydroxylationKMnO₄, acidic conditions; or NaOH, H₂O50–70%

*Estimated yields based on analogous reactions.

Structural Analysis

Key Features

  • Electron-Withdrawing Iodine: The iodine atom at position 3 enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • THP Protecting Group: Stabilizes the NH group during synthesis, enabling selective functionalization at other positions .

  • 5-Hydroxyl Group: A nucleophilic site for further derivatization (e.g., etherification, esterification).

Spectroscopic Data

PropertyExpected Values (Analogous Compounds)Source
¹H NMRδ 7.0–8.5 (aromatic H), δ 4.0–4.5 (THP OCH₂)
¹³C NMRδ 150–160 (C=O), δ 100–120 (aromatic C)
MS[M+H]⁺: 345.14 (m/z)

Functional Applications

Medicinal Chemistry

Pyrazolo[3,4-b]pyridine derivatives are explored as:

  • Kinase Inhibitors: Salt-inducible kinase 2 (SIK2) inhibitors, as seen in US9260426B2 .

  • Antibacterial Agents: Analogous pyrazolo-pyridines exhibit activity against Gram-positive bacteria .

Materials Science

  • Cross-Coupling Partners: The iodine atom enables Pd-catalyzed couplings to introduce aryl/heteroaryl groups .

  • Fluorescent Probes: Potential for modification into probes due to the electron-deficient core .

ParameterCondition
Temperature2–8°C (refrigerated)
Light SensitivityProtect from direct sunlight
Moisture SensitivityStore under inert gas (e.g., Ar, N₂)
HazardPrecautionary Measures
ToxicityHandle in fume hood; avoid skin contact
ReactivityStable under anhydrous conditions

Comparative Analysis with Analogous Compounds

Structural Variants

CompoundKey Differences
5-Bromo-3-iodo-1-(THP)-pyrazolo[3,4-c]pyridineBromo at position 5; pyrazolo[3,4-c] fusion
4-Chloro-3-iodo-1-(THP)-pyrazolo[3,4-b]pyridineChloro at position 4; no 5-OH

Reactivity Trends

Reaction TypeReactivity (Relative to 3-Iodo-1-(THP)-pyrazolo[3,4-b]pyridin-5-ol)
Suzuki CouplingHigh (C3 iodine)
HydroxylationModerate (C5-OH may hinder sterically)

Future Directions

  • Derivatization:

    • Ether Formation: Reaction with alkyl halides to generate 5-alkoxy derivatives.

    • Cross-Coupling: Introduction of aryl groups at C3 via Suzuki-Miyaura coupling .

  • Biological Screening:

    • Anticancer Activity: Evaluate against kinase targets (e.g., SIK2).

    • Antimicrobial Testing: Assess activity against drug-resistant pathogens.

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